N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide

Description

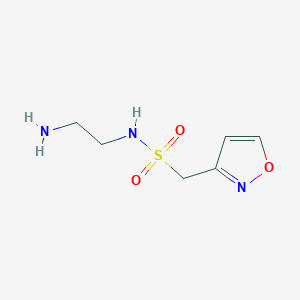

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide (CAS 1376280-75-9) is a sulfonamide derivative featuring a 1,2-oxazole ring linked to a methanesulfonamide group and an aminoethyl chain. This compound is commercially available at 95% purity .

Properties

IUPAC Name |

N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQEMIBCDINMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as angiotensin-converting enzyme 2 (ace2).

Mode of Action

It is suggested that similar compounds may inhibit ace2, preventing certain actions from occurring. This inhibition could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing their attachment and entry.

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs). These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs. These changes can impact cell signaling and gene expression, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling. Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time. These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells. These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.

Biological Activity

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a sulfonamide group, which is known for its role in various biological processes, including enzyme inhibition and modulation of receptor activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases :

- Modulation of G Protein-Coupled Receptors (GPCRs) :

- Impact on Inflammatory Pathways :

Pharmacological Effects

The pharmacological effects of this compound include:

| Effect | Description |

|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation by targeting specific kinases involved in tumor growth. |

| Anti-inflammatory Action | Reduces inflammation through modulation of immune cell signaling pathways. |

| Cardiovascular Effects | Influences heart rate and contractility by interacting with adrenergic receptors. |

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through kinase inhibition .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Cardiovascular Studies : Research on cardiac function revealed that the compound could modulate heart rate and contractility through its action on GPCRs, indicating possible therapeutic applications in heart disease .

Scientific Research Applications

Chemical Properties and Structure

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide is characterized by its unique oxazole ring structure, which contributes to its biological activity. The sulfonamide group enhances its solubility and interaction with biological targets.

Pharmacological Applications

This compound has been studied for its potential as a therapeutic agent. Its applications include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit bacterial growth through mechanisms involving the inhibition of folate synthesis pathways .

- Cancer Research : Preliminary studies suggest that this compound could play a role in cancer therapy by targeting specific receptors involved in tumor growth and proliferation. The oxazole moiety may interact with DNA or RNA, potentially leading to apoptosis in cancer cells .

Biochemical Studies

In biochemical research, this compound serves as a useful probe for studying enzyme activities and metabolic pathways:

- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of enzymes such as carbonic anhydrase and sulfonamide-sensitive enzymes. This can provide insights into enzyme kinetics and the development of new inhibitors .

Molecular Biology Applications

The compound's ability to modify biological processes makes it valuable in molecular biology:

- Gene Expression Studies : It can be used to assess gene expression modulation in response to various stimuli, helping elucidate the underlying mechanisms of gene regulation .

Case Study 1: Antimicrobial Testing

A study conducted on this compound demonstrated its efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 75 |

| Escherichia coli | 50 | 80 |

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 25 | 70 |

| 50 | 45 |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS Not Provided)

Structural Differences :

- Core Backbone : Benzamide (aromatic benzene) vs. sulfonamide-oxazole hybrid.

- Functional Groups: Hydroxyl and tertiary alcohol groups in the former vs. sulfonamide and aminoethyl groups in the latter. Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol . No synthesis data is available for the target compound. Applications: The benzamide derivative’s N,O-bidentate directing group enables metal-catalyzed C–H functionalization , whereas the target compound’s sulfonamide group may favor hydrogen bonding or acidic proton donation in catalysis.

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Structural Differences :

- Backbone : Silane (Si-O linkages) vs. sulfonamide-oxazole.

- Reactivity: Trimethoxysilane groups enable hydrolysis and adhesion to inorganic surfaces , whereas the oxazole-sulfonamide system may engage in π-π stacking or acid-base interactions. Applications: Used in epoxy-silicone coatings for enhanced interlaminar adhesion (shear strength: 0.37 MPa) .

Polyamide Nucleic Acids (PNAs)

Structural Differences :

- Backbone: PNAs use aminoethylglycyl units vs. the target compound’s oxazole-sulfonamide. Applications: PNAs bind DNA via strand displacement , while the target compound’s oxazole may mimic nucleobases, suggesting possible DNA interaction, though this remains speculative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.